molecular formula C23H30N2O5S B2506559 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one CAS No. 494830-89-6

3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one

Cat. No.: B2506559
CAS No.: 494830-89-6
M. Wt: 446.56
InChI Key: AUNVLATUOFSGJT-UHFFFAOYSA-N
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Description

    Nucleophilic Substitution: The core structure is then reacted with morpholine under nucleophilic substitution conditions to introduce the morpholino groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions:

  • Step 1: Synthesis of Intermediate Compounds

      Preparation of 3,4-Dimethoxybenzaldehyde: This can be synthesized from 3,4-dimethoxytoluene through oxidation.

      Preparation of Thiophene-2-carboxaldehyde: This can be synthesized from thiophene through formylation.

  • Step 2: Formation of the Core Structure

      Aldol Condensation: The 3,4-dimethoxybenzaldehyde and thiophene-2-carboxaldehyde undergo aldol condensation to form the core structure.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, although detailed studies are required to confirm these activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-2-morpholino-1-(thiophen-2-yl)propan-1-one
  • 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(furan-2-yl)propan-1-one

Uniqueness

Compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is unique due to the presence of both morpholino groups and the thiophene ring. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,3-dimorpholin-4-yl-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-27-18-6-5-17(16-19(18)28-2)21(24-7-11-29-12-8-24)22(25-9-13-30-14-10-25)23(26)20-4-3-15-31-20/h3-6,15-16,21-22H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNVLATUOFSGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)C2=CC=CS2)N3CCOCC3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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